molecular formula C32H20N2O6 B3826195 1-[3-[(E)-3-[4-[(E)-3-[3-(2,5-dioxopyrrol-1-yl)phenyl]-3-oxoprop-1-enyl]phenyl]prop-2-enoyl]phenyl]pyrrole-2,5-dione CAS No. 5186-40-3

1-[3-[(E)-3-[4-[(E)-3-[3-(2,5-dioxopyrrol-1-yl)phenyl]-3-oxoprop-1-enyl]phenyl]prop-2-enoyl]phenyl]pyrrole-2,5-dione

Cat. No.: B3826195
CAS No.: 5186-40-3
M. Wt: 528.5 g/mol
InChI Key: IHEVQYWWBHPSBB-PHEQNACWSA-N
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Description

1-[3-[(E)-3-[4-[(E)-3-[3-(2,5-dioxopyrrol-1-yl)phenyl]-3-oxoprop-1-enyl]phenyl]prop-2-enoyl]phenyl]pyrrole-2,5-dione is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-[(E)-3-[4-[(E)-3-[3-(2,5-dioxopyrrol-1-yl)phenyl]-3-oxoprop-1-enyl]phenyl]prop-2-enoyl]phenyl]pyrrole-2,5-dione typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 2,5-dioxopyrrole derivatives, followed by the introduction of phenyl groups through various coupling reactions. Key reagents used in these steps include palladium catalysts, base reagents like potassium carbonate, and solvents such as dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[3-[(E)-3-[4-[(E)-3-[3-(2,5-dioxopyrrol-1-yl)phenyl]-3-oxoprop-1-enyl]phenyl]prop-2-enoyl]phenyl]pyrrole-2,5-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives.

Scientific Research Applications

1-[3-[(E)-3-[4-[(E)-3-[3-(2,5-dioxopyrrol-1-yl)phenyl]-3-oxoprop-1-enyl]phenyl]prop-2-enoyl]phenyl]pyrrole-2,5-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism by which 1-[3-[(E)-3-[4-[(E)-3-[3-(2,5-dioxopyrrol-1-yl)phenyl]-3-oxoprop-1-enyl]phenyl]prop-2-enoyl]phenyl]pyrrole-2,5-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-[3-[(E)-3-[4-[(E)-3-[3-(2,5-dioxopyrrol-1-yl)phenyl]-3-oxoprop-1-enyl]phenyl]prop-2-enoyl]phenyl]pyrrole-2,5-dione
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific arrangement of functional groups and aromatic rings, which confer distinct chemical and biological properties. This compound’s ability to undergo various reactions and interact with multiple molecular targets makes it a valuable tool in scientific research and industrial applications.

Properties

IUPAC Name

1-[3-[(E)-3-[4-[(E)-3-[3-(2,5-dioxopyrrol-1-yl)phenyl]-3-oxoprop-1-enyl]phenyl]prop-2-enoyl]phenyl]pyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H20N2O6/c35-27(23-3-1-5-25(19-23)33-29(37)15-16-30(33)38)13-11-21-7-9-22(10-8-21)12-14-28(36)24-4-2-6-26(20-24)34-31(39)17-18-32(34)40/h1-20H/b13-11+,14-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHEVQYWWBHPSBB-PHEQNACWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C(=O)C=CC2=O)C(=O)C=CC3=CC=C(C=C3)C=CC(=O)C4=CC(=CC=C4)N5C(=O)C=CC5=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)N2C(=O)C=CC2=O)C(=O)/C=C/C3=CC=C(C=C3)/C=C/C(=O)C4=CC(=CC=C4)N5C(=O)C=CC5=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10416719
Record name STK061533
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10416719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

528.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5186-40-3
Record name STK061533
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10416719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[3-[(E)-3-[4-[(E)-3-[3-(2,5-dioxopyrrol-1-yl)phenyl]-3-oxoprop-1-enyl]phenyl]prop-2-enoyl]phenyl]pyrrole-2,5-dione
Reactant of Route 2
Reactant of Route 2
1-[3-[(E)-3-[4-[(E)-3-[3-(2,5-dioxopyrrol-1-yl)phenyl]-3-oxoprop-1-enyl]phenyl]prop-2-enoyl]phenyl]pyrrole-2,5-dione
Reactant of Route 3
Reactant of Route 3
1-[3-[(E)-3-[4-[(E)-3-[3-(2,5-dioxopyrrol-1-yl)phenyl]-3-oxoprop-1-enyl]phenyl]prop-2-enoyl]phenyl]pyrrole-2,5-dione
Reactant of Route 4
Reactant of Route 4
1-[3-[(E)-3-[4-[(E)-3-[3-(2,5-dioxopyrrol-1-yl)phenyl]-3-oxoprop-1-enyl]phenyl]prop-2-enoyl]phenyl]pyrrole-2,5-dione
Reactant of Route 5
Reactant of Route 5
1-[3-[(E)-3-[4-[(E)-3-[3-(2,5-dioxopyrrol-1-yl)phenyl]-3-oxoprop-1-enyl]phenyl]prop-2-enoyl]phenyl]pyrrole-2,5-dione
Reactant of Route 6
Reactant of Route 6
1-[3-[(E)-3-[4-[(E)-3-[3-(2,5-dioxopyrrol-1-yl)phenyl]-3-oxoprop-1-enyl]phenyl]prop-2-enoyl]phenyl]pyrrole-2,5-dione

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